Methyl 4-chloro-2-(cycloheptylamino)thiazole-5-carboxylate
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Overview
Description
Methyl 4-chloro-2-(cycloheptylamino)thiazole-5-carboxylate is a synthetic organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique combination of a chloro group, a cycloheptylamino group, and a carboxylate ester group attached to the thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloro-2-(cycloheptylamino)thiazole-5-carboxylate typically involves the reaction of 4-chloro-2-aminothiazole with cycloheptylamine in the presence of a suitable base, followed by esterification with methanol. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve bulk synthesis techniques, ensuring high yield and purity. The process generally includes steps like purification through recrystallization or chromatography to obtain the desired product in large quantities .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-chloro-2-(cycloheptylamino)thiazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted thiazole derivatives.
Oxidation Products: Oxidized thiazole derivatives with altered electronic properties.
Hydrolysis Products: The corresponding carboxylic acid and methanol
Scientific Research Applications
Methyl 4-chloro-2-(cycloheptylamino)thiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Methyl 4-chloro-2-(cycloheptylamino)thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit microbial growth by interfering with essential biochemical pathways or by binding to DNA and proteins, disrupting their function .
Comparison with Similar Compounds
Methyl 2-chloro-4-thiazolecarboxylate: Similar structure but lacks the cycloheptylamino group.
4-chloro-2-aminothiazole: Precursor in the synthesis of Methyl 4-chloro-2-(cycloheptylamino)thiazole-5-carboxylate.
Thiazole-5-carboxylate derivatives: Various derivatives with different substituents on the thiazole ring
Uniqueness: this compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the cycloheptylamino group enhances its lipophilicity and potential biological activity compared to other thiazole derivatives .
Properties
Molecular Formula |
C12H17ClN2O2S |
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Molecular Weight |
288.79 g/mol |
IUPAC Name |
methyl 4-chloro-2-(cycloheptylamino)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C12H17ClN2O2S/c1-17-11(16)9-10(13)15-12(18-9)14-8-6-4-2-3-5-7-8/h8H,2-7H2,1H3,(H,14,15) |
InChI Key |
CVDUXBCHVYSUCI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=C(S1)NC2CCCCCC2)Cl |
Origin of Product |
United States |
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